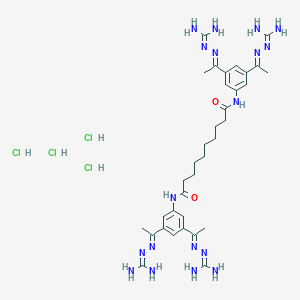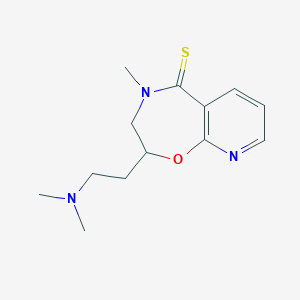![molecular formula C6H4ClN3O B010934 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-76-3](/img/structure/B10934.png)
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoxazolopyridazine compounds and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, enhances the signaling pathways of dopamine and glutamate, which are known to be involved in various neurological functions.
Biochemical and Physiological Effects:
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit several biochemical and physiological effects, including improved cognitive function, increased locomotor activity, and reduced anxiety-like behavior. It has also been shown to enhance the release of dopamine and glutamate in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine for lab experiments is its high potency and selectivity for PDE10A. This makes it an ideal tool for studying the role of PDE10A in various neurological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method for 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the condensation of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by reduction of the nitro group using iron powder and acetic acid. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to yield the final product.
Applications De Recherche Scientifique
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of dopamine and glutamate signaling in the brain.
Propriétés
Numéro CAS |
106584-76-3 |
|---|---|
Formule moléculaire |
C6H4ClN3O |
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
7-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-4-2-8-9-6(7)5(4)11-10-3/h2H,1H3 |
Clé InChI |
AUYKEEPXIJZNBL-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)Cl |
SMILES canonique |
CC1=NOC2=C(N=NC=C12)Cl |
Synonymes |
Isoxazolo[4,5-d]pyridazine, 7-chloro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)




![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)






